

# Delgocitinib Shows Promise in Chronic Hand Eczema, Outperforming a Standard Systemic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Delgocitinib |           |
| Cat. No.:            | B607049      | Get Quote |

New data from a series of clinical trials highlights the efficacy of the topical pan-Janus kinase (JAK) inhibitor, **delgocitinib**, in treating moderate-to-severe chronic hand eczema (CHE), a condition known for its significant impact on quality of life and occupational disability. Notably, in a head-to-head comparison, **delgocitinib** demonstrated superiority over the oral retinoid alitretinoin, an established systemic treatment for severe CHE. These findings position **delgocitinib** as a potentially valuable therapeutic option for patients who have had an inadequate response to topical corticosteroids.

Chronic hand eczema is a persistent inflammatory skin disease characterized by redness, scaling, vesicles, and fissures on the hands, often accompanied by itching and pain.[1] The current standard of care typically begins with potent topical corticosteroids, followed by topical calcineurin inhibitors.[2] For severe, refractory cases, systemic treatments like alitretinoin or immunosuppressants may be prescribed.[2] **Delgocitinib**, by inhibiting the JAK-STAT signaling pathway, modulates the activity of various cytokines implicated in the pathogenesis of CHE.[3]

### **Comparative Efficacy of Delgocitinib**

Recent clinical trials have provided robust data on the efficacy of **delgocitinib** cream in adults with moderate-to-severe CHE. The DELTA 1 and DELTA 2 phase 3 trials demonstrated that a significantly greater proportion of patients treated with **delgocitinib** achieved treatment



success compared to a vehicle cream.[1][5] Furthermore, the DELTA FORCE trial directly compared topical **delgocitinib** with oral alitretinoin in patients with severe CHE.[6]

**Key Efficacy Endpoints: A Comparative Overview** 

| Treatment                      | Trial               | Primary<br>Endpoint                                   | Result                                             | Citation |
|--------------------------------|---------------------|-------------------------------------------------------|----------------------------------------------------|----------|
| Delgocitinib 20<br>mg/g cream  | DELTA 1             | IGA-CHE<br>success at Week<br>16                      | 20% vs 10% for<br>vehicle<br>(p≤0.0055)            | [1][5]   |
| Delgocitinib 20<br>mg/g cream  | DELTA 2             | IGA-CHE<br>success at Week<br>16                      | 29% vs 7% for<br>vehicle<br>(p≤0.0055)             | [1][5]   |
| Delgocitinib 20<br>mg/g cream  | DELTA FORCE         | Change in HECSI score from baseline to Week 12        | Superior to alitretinoin                           | [6]      |
| Alitretinoin (10 mg and 30 mg) | ВАСН                | PGA of "clear" or<br>"almost clear" at<br>12-24 weeks | 28% (10mg) and<br>48% (30mg) vs<br>17% for placebo | [7]      |
| Dupilumab                      | LIBERTY-AD-<br>HAFT | IGA hand and<br>foot score of 0 or<br>1 at Week 16    | 40.3% vs 16.7% for placebo                         | [8][9]   |

IGA-CHE: Investigator's Global Assessment for Chronic Hand Eczema; HECSI: Hand Eczema Severity Index; PGA: Physician's Global Assessment.

### **Experimental Protocols DELTA 1 and DELTA 2 Trials**

These were multicenter, randomized, double-blind, vehicle-controlled, parallel-group phase 3 trials.[1][5] Adult patients with moderate-to-severe CHE were randomized in a 2:1 ratio to receive either **delgocitinib** cream 20 mg/g or a vehicle cream twice daily for 16 weeks.[1] The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment



for Chronic Hand Eczema (IGA-CHE) score of 0 (clear) or 1 (almost clear) with at least a 2-step improvement from baseline at week 16.[5]

#### **DELTA FORCE Trial**

This was a 24-week, randomized, assessor-blinded, active-controlled, parallel-group, phase 3 trial comparing the efficacy and safety of **delgocitinib** cream with oral alitretinoin capsules in adults with severe CHE.[6][10] Patients were randomized to receive either **delgocitinib** cream 20 mg/g twice daily or alitretinoin 30 mg once daily.[11] The primary endpoint was the change in Hand Eczema Severity Index (HECSI) score from baseline to week 12.[6]

### **BACH Trial**

The Benefit of Alitretinoin in Chronic Hand Eczema (BACH) study was a large, randomized, double-blind, placebo-controlled, multicenter phase 3 trial.[12][13] It enrolled adults with severe CHE refractory to potent topical corticosteroids.[12] Patients received alitretinoin 10 mg, 30 mg, or placebo once daily for up to 24 weeks.[13] The primary endpoint was the proportion of patients achieving a Physician's Global Assessment (PGA) rating of "clear" or "almost clear" hands at the end of treatment.[12]

### LIBERTY-AD-HAFT Trial

This was a phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of dupilumab in adult and adolescent patients with moderate-to-severe atopic hand and foot dermatitis.[8][9] Patients were randomized to receive dupilumab or placebo.[9] The primary endpoint was the proportion of patients with an Investigator Global Assessment (IGA) score for hand and foot of 0 or 1 at week 16.[8]

## Signaling Pathways and Experimental Workflows JAK-STAT Signaling Pathway in Chronic Hand Eczema

Chronic hand eczema involves a complex interplay of various immune cells and cytokines.[14] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines that drive the inflammation in CHE, including those involved in Th1, Th2, and Th17 responses.[3][15] **Delgocitinib**, as a pan-JAK inhibitor, blocks the activity of JAK1, JAK2, JAK3, and TYK2, thereby interrupting these inflammatory signals.[4]





Click to download full resolution via product page



Caption: The JAK-STAT signaling pathway in Chronic Hand Eczema and the inhibitory action of **delgocitinib**.

### **Clinical Trial Workflow: DELTA FORCE**

The DELTA FORCE trial followed a structured workflow to compare **delgocitinib** and alitretinoin.



Click to download full resolution via product page

Caption: Simplified experimental workflow of the DELTA FORCE clinical trial.

### Efficacy of Other Chronic Hand Eczema Treatments Topical Corticosteroids

Topical corticosteroids are a cornerstone of CHE treatment.[16] Their efficacy varies depending on the potency of the steroid and the severity of the eczema. Studies have shown that potent topical corticosteroids can be effective in controlling symptoms.[17] For instance, clobetasol propionate 0.05% foam has been shown to improve participant-rated control of symptoms compared to a vehicle.[17] However, long-term use is associated with potential side effects such as skin atrophy.[2]

### **Topical Calcineurin Inhibitors**

Topical calcineurin inhibitors (TCIs), such as tacrolimus and pimecrolimus, are another option, particularly for maintenance therapy and in sensitive skin areas.[18] Systematic reviews have found that tacrolimus is comparable in efficacy to moderately potent topical corticosteroids for atopic dermatitis, a condition with overlapping features with CHE.[19] Pimecrolimus is considered effective for mild-to-moderate atopic dermatitis.[19]



### Conclusion

**Delgocitinib** represents a significant advancement in the topical treatment of chronic hand eczema. Its demonstrated efficacy, particularly its superiority over oral alitretinoin in severe CHE, and its favorable safety profile make it a compelling option for patients who have failed conventional topical therapies. The broad mechanism of action, targeting multiple inflammatory pathways through pan-JAK inhibition, may offer advantages in a heterogeneous condition like CHE. Further research and real-world evidence will continue to define its precise role in the clinical management of this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2): results from multicentre, randomised, controlled, double-blind, phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Existing and New Treatments for the Management of Hand Eczema PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Perspectives in the Management of Chronic Hand Eczema: Lessons from Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Approach to Chronic Hand Eczema PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LEO Pharma Announces Publication of Head-to-Head DELTA FORCE Study Results in The Lancet | Financial Post [financialpost.com]
- 7. [Alitretinoin in chronic hand eczema: summary of clinical trials] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omnihealthpractice.com [omnihealthpractice.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. LEO Pharma's Delgocitinib Cream Outperforms Alitretinoin in Landmark DELTA FORCE Trial for Chronic Hand Eczema [trial.medpath.com]



- 11. Efficacy and safety of topical delgocitinib cream versus oral alitretinoin capsules in adults with severe chronic hand eczema (DELTA FORCE): a 24-week, randomised, head-to-head, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Alitretinoin: in severe chronic hand eczema PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Topical Corticosteroids in Dermatology: An Evidence-based Approach PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. The effectiveness of alitretinoin for the treatment of chronic hand eczema: A metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic review on the efficacy, safety, and cost-effectiveness of topical calcineurin inhibitors in atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Delgocitinib Shows Promise in Chronic Hand Eczema, Outperforming a Standard Systemic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607049#delgocitinib-efficacy-compared-to-other-chronic-hand-eczema-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com